5-溴-6-甲氧基吡啶甲酸甲酯

描述

Methyl 5-bromo-6-methoxypicolinate is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. These compounds are generally used in the synthesis of pharmaceuticals and exhibit a range of biological activities.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of different starting materials with nucleophiles or reagents to introduce specific functional groups. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to Methyl 5-bromo-6-methoxypicolinate, was achieved through a multi-step process involving regioselective methoxylation and bromination steps . Another example is the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including bromination .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 5-bromo-6-methoxypicolinate is characterized by the presence of halogen atoms, which can significantly influence the molecular geometry and electronic properties. For example, the crystal structure of a compound with a 6-bromo-2-methoxyquinolin-3-yl moiety was determined by X-ray diffraction, revealing the dihedral angle between the quinolyl and phenyl rings and the presence of weak hydrogen bonds contributing to the three-dimensional structure .

Chemical Reactions Analysis

The chemical reactivity of compounds with bromo and methoxy substituents includes their ability to undergo nucleophilic substitution reactions. For instance, the reactions of 1-(bromoalkyl)-5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione with various nucleophiles were explored, leading to the formation of different derivatives . These reactions are crucial for the modification of molecular structures and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with bromo and methoxy groups are influenced by these substituents. For example, the stability of 6-methoxy-4-quinolone under light and heat was demonstrated, and its strong fluorescence in a wide pH range was characterized, indicating its potential as a fluorescent labeling reagent . The magnetic properties of copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid were studied, showing different types of copper(II) symmetry signals and magnetic behaviors .

科学研究应用

1. 药物化学中的合成改进

5-溴-6-甲氧基吡啶甲酸甲酯作为溴代和甲氧基化化合物更广泛的化学家族的一部分,在药物化学中合成工艺的改进中得到应用。例如,Nishimura 和 Saitoh (2016) 描述了 5-溴-2-甲基氨基-8-甲氧基喹唑啉的合成,该化合物与 5-溴-6-甲氧基吡啶甲酸甲酯密切相关,在药物实验室中使用缩合过程。该过程有效地减少了分离过程的数量,增加了总产率,并保持了纯度,展示了其在简化药物发现和开发中的潜力 (Nishimura & Saitoh, 2016)。

2. 海洋来源的抗氧化剂特性

研究还探索了与 5-溴-6-甲氧基吡啶甲酸甲酯相关的化合物的抗氧化特性。Li 等人 (2011) 从红藻 Rhodomela confervoides 中分离出各种溴代酚,包括与 5-溴-6-甲氧基吡啶甲酸甲酯结构相似的化合物。这些化合物表现出有效的抗氧化活性,表明此类化学物质在防止食品氧化变质或作为药物应用中的天然抗氧化剂的潜力 (Li, Li, Gloer, & Wang, 2011)。

3. 抗菌和抗炎活性

此外,已经研究了与 5-溴-6-甲氧基吡啶甲酸甲酯相似的化合物的衍生物的抗菌和抗炎活性。Al-Abdullah 等人 (2014) 合成了 N-取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇,这是一种与 5-溴-6-甲氧基吡啶甲酸甲酯相关的化合物类别,并且发现对各种病原体具有有效的抗菌活性,并且在动物模型中具有显着的抗炎活性 (Al-Abdullah et al., 2014)。

安全和危害

The safety information for “Methyl 5-bromo-6-methoxypicolinate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound should be handled with care to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental exposure, appropriate first aid measures should be taken .

属性

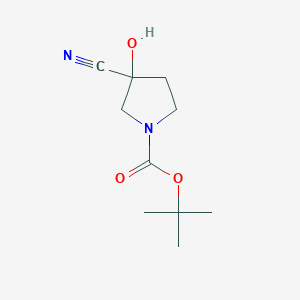

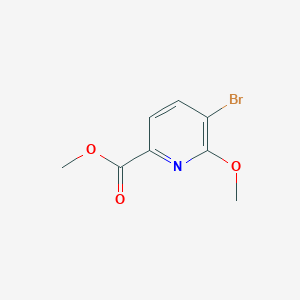

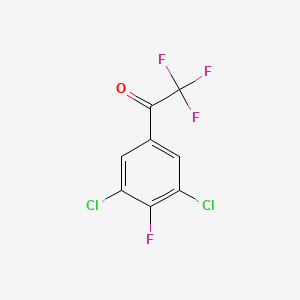

IUPAC Name |

methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRACMVCMVIRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673243 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214329-07-3 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)

![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)

![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)

![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)